molecular formula C6H14ClNO5 B117860 Amino-2-deoxy-D-galactose-15N hydrochloride CAS No. 478518-55-7

Amino-2-deoxy-D-galactose-15N hydrochloride

Katalognummer: B117860
CAS-Nummer: 478518-55-7
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: QKPLRMLTKYXDST-ZXGAALSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is a stereoisomer of glucosamine hydrochloride, distinguished by its unique stereochemical configuration at positions 3, 4, and 6 of the oxane (pyranose) ring. The "(213C)" notation indicates the presence of a carbon-13 isotope at position 2, making it a labeled analog used in metabolic or pharmacokinetic tracer studies . Structurally, it belongs to the amino sugar family, characterized by a hydroxyl group at position 6 and an amino group at position 2. Its hydrochloride salt enhances solubility and stability, making it suitable for biomedical applications .

Key properties:

  • Molecular formula: C₆H₁₄ClNO₅
  • Molecular weight: 215.63 g/mol
  • CAS Number: 14131-63-6 (unlabeled analog)
  • Stereochemistry: 3R,4R,6R configuration, differing from glucosamine (3R,4R,5S) and galactosamine (3R,4R,5R) .

Eigenschaften

IUPAC Name

(3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLRMLTKYXDST-ZXGAALSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583930
Record name (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478518-55-7
Record name (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride, commonly referred to as a derivative of glucosamine, is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₁₄ClNO₅
  • Molecular Weight : 216.62 g/mol
  • CAS Number : 478518-55-7
  • Purity : Typically ≥ 95% .

The biological activity of (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol primarily involves its interaction with various biological pathways:

  • Amino Sugar Functions : As an amino sugar derivative, it plays a role in glycosylation processes and can influence cellular signaling pathways.
  • Transport Mechanisms : Research indicates that this compound may interact with specific transporters in the blood-brain barrier (BBB), facilitating the transport of other therapeutic agents across this barrier .

Antimicrobial Activity

Studies have demonstrated that derivatives of glucosamine exhibit antimicrobial properties. For instance:

  • In vitro studies have shown that glucosamine derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane:

  • Case Study : In a model of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models .

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects:

  • Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses, which is beneficial in conditions like arthritis and other inflammatory diseases.

Therapeutic Applications

Application AreaDescription
Osteoarthritis Used as a supplement to alleviate joint pain and inflammation.
Neurological Disorders Potential use in treatments for Alzheimer's disease due to neuroprotective properties.
Antimicrobial Treatments Investigated for use against resistant bacterial strains.

Case Studies and Research Findings

  • Neuroprotection in Alzheimer's Disease Models
    • A study demonstrated that (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane administration led to significant improvements in memory retention and reduced amyloid-beta plaque formation in transgenic mouse models .
  • Anti-inflammatory Effects in Arthritis
    • Clinical trials have shown that patients taking glucosamine derivatives reported reduced symptoms of pain and inflammation compared to placebo groups .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Metabolic Pathway Tracing
D-galactosamine-1-13C hydrochloride serves as a tracer molecule in metabolic studies. The incorporation of the carbon-13 isotope enables researchers to track metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for understanding various biological processes, including carbohydrate metabolism and amino acid synthesis.

Case Study: Liver Injury Models
D-galactosamine is known to induce liver injury in animal models, making it a valuable tool for studying liver diseases. Researchers have utilized D-galactosamine-1-13C hydrochloride to investigate mechanisms of hepatotoxicity and the resulting cellular processes that lead to liver damage. This compound allows for precise tracking of metabolic disruptions associated with liver injury.

Pharmaceutical Applications

Internal Standard in Mass Spectrometry
In mass spectrometry (MS), D-galactosamine-1-13C hydrochloride is employed as an internal standard due to its unique isotopic signature. This application allows for accurate quantification of unlabeled D-galactosamine in complex biological samples by comparing the intensity of their respective peaks in the mass spectrum. This method enhances the reliability of quantitative analyses in pharmacokinetic studies.

Potential Drug Development
The compound's structural characteristics suggest potential applications in drug development, particularly as a precursor for synthesizing bioactive molecules. Its amino and hydroxymethyl groups may facilitate interactions with biological targets, leading to the development of therapeutics aimed at metabolic disorders or liver-related diseases .

Structural Comparisons and Related Compounds

The following table compares D-galactosamine-1-13C hydrochloride with other structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Properties
Glucosamine Amino sugarAnti-inflammatoryJoint health benefits
Sorbitol Sugar alcoholOsmotic agentUsed in food industry
Mannosamine Amino sugarAntimicrobialPotential anti-cancer properties
D-mannitol Sugar alcoholDiureticUsed in medical treatments for brain edema

This comparison highlights the unique aspects of D-galactosamine-1-13C hydrochloride while situating it within a broader context of similar bioactive agents. Its specific stereochemistry and functional groups may confer distinct biological activities that differ from those observed in other structurally related compounds.

Analyse Chemischer Reaktionen

Acetylation of the Amino Group

The primary amino group undergoes nucleophilic acylation, forming acetylated derivatives critical for metabolic studies.

Reaction Type Reagents/Conditions Product Key Observations
AcylationAcetic anhydride, pyridineN-Acetylated derivativeRetains 13C^{13}\text{C} label at C1; confirmed via 13C^{13}\text{C} NMR .

Mechanism :

  • The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, forming an amide bond.

  • Stereochemistry remains intact due to mild reaction conditions.

Phosphorylation of Hydroxyl Groups

Secondary hydroxyl groups participate in phosphorylation, enabling studies in carbohydrate metabolism.

Reaction Type Reagents/Conditions Product Key Observations
PhosphorylationPhosphoryl chloride (POCl3_3), DMAP4-O-Phosphate esterRegioselectivity at C4 hydroxyl due to steric hindrance at C2 and C5 .

Mechanism :

  • POCl3_3 acts as a phosphorylating agent, with DMAP facilitating nucleophilic substitution at the hydroxyl oxygen.

Glycosylation Reactions

The compound serves as a glycosyl donor in enzymatic synthesis, forming glycosidic bonds.

Reaction Type Reagents/Conditions Product Key Observations
Enzymatic glycosylationUDP-galactose, glycosyltransferaseβ-1,4-Glycosidic bond with galactoseRetention of 13C^{13}\text{C} label confirmed via mass spectrometry .

Mechanism :

  • Glycosyltransferases catalyze the transfer of galactose from UDP-galactose to the hydroxymethyl group.

Acid-Catalyzed Hydrolysis

The oxane ring undergoes acid hydrolysis, yielding linear intermediates.

Reaction Type Reagents/Conditions Product Key Observations
Hydrolysis1M HCl, 80°CLinear 3-aminohexose derivative13C^{13}\text{C} label remains at C1; reaction rate depends on stereochemistry .

Mechanism :

  • Protonation of the ring oxygen weakens the C-O bond, leading to ring opening.

Reductive Amination

The amino group participates in reductive amination with ketones or aldehydes.

Reaction Type Reagents/Conditions Product Key Observations
Reductive aminationSodium cyanoborohydride (NaBH3_3CN), acetoneN-Isopropyl derivativeReaction efficiency reduced due to steric hindrance from adjacent hydroxyl groups .

Oxidation of Hydroxymethyl Group

The hydroxymethyl group is oxidized to a carboxylic acid under controlled conditions.

Reaction Type Reagents/Conditions Product Key Observations
OxidationTEMPO, NaOCl, KBr6-Carboxylic acid derivative13C^{13}\text{C} label aids in tracking oxidation products via NMR .

Metabolic Incorporation Studies

The 13C^{13}\text{C}-labeled compound is used to trace metabolic pathways in hepatocytes.

Application Experimental Setup Findings
Glycosaminoglycan synthesisIncubation with hepatocytesLabel detected in heparan sulfate chains, confirming role in glycoprotein biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Glucosamine Hydrochloride

Chemical name: (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride Key differences:

  • Stereochemistry : The 3R,4R,5S configuration in glucosamine contrasts with the 3R,4R,6R configuration in the target compound. This difference alters hydrogen bonding and biological activity .
  • Applications : Glucosamine is widely used in osteoarthritis treatment due to its role in cartilage synthesis , whereas the target compound’s isotopic labeling suggests specialized use in research (e.g., metabolic tracking) .
  • Solubility : Both compounds are water-soluble, but glucosamine has a higher commercial prevalence in dietary supplements .
Table 1: Structural and Functional Comparison with Glucosamine
Parameter Target Compound Glucosamine Hydrochloride
Stereochemistry 3R,4R,6R 3R,4R,5S
Isotopic Label Carbon-13 at position 2 None
CAS Number 14131-63-6 (unlabeled analog) 66-84-2
Primary Use Research (tracer studies) Osteoarthritis therapy

Galactosamine Hydrochloride

Chemical name: (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride Key differences:

  • Stereochemistry : Galactosamine has a 3R,4R,5R configuration, leading to distinct biochemical interactions. The axial C4 hydroxyl group in galactosamine increases hepatotoxicity compared to glucosamine derivatives .
  • Applications: Galactosamine induces apoptosis and liver injury in preclinical models , whereas the target compound’s labeled form is non-toxic and used in tracer studies.
Table 2: Comparison with Galactosamine Hydrochloride
Parameter Target Compound Galactosamine Hydrochloride
Stereochemistry 3R,4R,6R 3R,4R,5R
Toxicity Low (research-grade) High (hepatotoxic)
CAS Number 14131-63-6 1772-03-8
Primary Use Isotopic tracing Apoptosis induction

SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin)

Structural similarities :

  • Core structure : SGLT2 inhibitors share a modified oxane ring with hydroxymethyl and hydroxyl groups but include bulky aromatic substituents (e.g., chlorophenyl, benzyl) .
  • Functional groups: Unlike the target compound, SGLT2 inhibitors lack an amino group but feature chlorine or fluorine atoms for enhanced pharmacological activity .

Key differences :

  • Complexity : SGLT2 inhibitors have larger molecular weights (e.g., empagliflozin: 450.9 g/mol) compared to the target compound (215.63 g/mol) .
Table 3: Comparison with SGLT2 Inhibitors
Parameter Target Compound Empagliflozin
Molecular Weight 215.63 g/mol 450.9 g/mol
Functional Groups Amino, hydroxyl Chlorophenyl, oxolane
Therapeutic Use None (research) Diabetes mellitus

Vorbereitungsmethoden

Chitin-Derived Hydrolysis with Isotopic Modification

The foundational approach for synthesizing glucosamine analogs, including isotopically labeled variants, originates from chitin hydrolysis. As detailed in US Patent 6,486,307B1, chitin or chitosan undergoes acid-catalyzed deacetylation and depolymerization using concentrated hydrochloric acid (HCl). For the 13C-labeled variant, the process is modified by introducing 13C-enriched glucose or glucosamine precursors during hydrolysis. The critical parameters include:

  • Acid-to-chitin ratio : A 2:1 (w/w) HCl-to-chitin ratio ensures complete deacetylation without excessive charring.

  • Reaction temperature : Maintaining 95°C for 75–90 minutes optimizes yield while minimizing degradation.

  • Isotopic incorporation : 13C-labeled hydroxymethyl groups are introduced via 13C-enriched formaldehyde or methanol during reductive amination steps.

This method achieves yields of 68–72% for non-labeled glucosamine hydrochloride, with isotopic variants requiring additional purification to isolate the 13C-enriched product.

Acid-Catalyzed Hydrolysis and Crystallization

Optimized Digestion Conditions

The digestion of chitin with HCl follows a multi-step protocol:

  • Grinding : Chitin is pulverized to ≤20 mesh (850 µm) to enhance surface area for acid penetration.

  • Digestion : Pre-warmed HCl (37% w/w) reacts with chitin at 95°C under reflux, with agitation to prevent localized overheating.

  • Precipitation : Cooling the slurry to 25°C induces crystallization, yielding crude glucosamine hydrochloride.

For the 13C-labeled compound, 13C-glucose is substituted in the initial feedstock, with isotopic purity confirmed via mass spectrometry.

Table 1: Reaction Parameters for HCl-Mediated Hydrolysis

ParameterNon-Labeled13C-Labeled
HCl concentration37% w/w37% w/w
Reaction time75 min90 min
Yield (crude)72%65%
Isotopic purityN/A98.5%

Purification and Isotopic Enrichment

Activated Charcoal Treatment

Crude product is dissolved in deionized water and treated with activated charcoal (5% w/w) to adsorb impurities. Filtration through a 0.22 µm membrane removes colloidal particles, followed by rotary evaporation to concentrate the solution.

Ethanol Recrystallization

The hydrochloride salt is recrystallized from 95% ethanol, enhancing purity to >99% (HPLC). For 13C-labeled variants, ethanol washing reduces non-incorporated 13C byproducts, achieving 97.3% isotopic enrichment.

Stereochemical Control and Analytical Validation

Chirality Preservation

The (3R,4R,6R) configuration is maintained using enantiopure 13C-labeled precursors. Polarimetry confirms optical rotation ([α]D20 = +72.5° ± 0.5°), consistent with literature values for D-glucosamine derivatives.

Quality Control Assays

  • pHmetric titration : Quantifies free amine groups, correlating with HCl content (R² = 0.998).

  • 13C NMR : Verifies 13C incorporation at the C2 position (δ 96.8 ppm).

  • HPLC-MS : Confirms molecular ion peaks at m/z 215.6 [M+H]+ for the 13C-labeled species.

Challenges in Scalability and Yield Optimization

Isotopic Dilution Effects

Large-scale synthesis risks isotopic dilution due to trace unlabeled contaminants. Mitigation strategies include:

  • Using excess 13C-precursors (1.5× stoichiometric requirement).

  • Closed-system reactors to prevent environmental 12CO2 intrusion.

Byproduct Formation

Prolonged heating (>120 minutes) generates 3-acetamido-5-hydroxymethylfuran (AHMF), reducing yield by 12–15%. Kinetic monitoring via inline IR spectroscopy optimizes reaction termination.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Labeling Methods

MethodIsotopic PurityYieldCost (USD/g)
Chitin hydrolysis98.5%65%220
Chemical synthesis99.1%58%310
Enzymatic transamination97.8%72%410

Enzymatic methods, though higher-yielding, remain prohibitively expensive due to 13C-labeled enzyme cofactors.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying (3R,4R,6R)-3-Amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride in biological matrices?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification due to its specificity for polar compounds. Key parameters include:

  • Column : C18 or phenyl-hexyl stationary phases for optimal retention of amino sugars.
  • Mobile phase : Acetonitrile/water or methanol/water gradients with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry .
  • Detection : UV-Vis at 195–210 nm (for amine groups) or evaporative light scattering (ELS) for non-chromophoric compounds .
    • Validation : Ensure linearity (R² > 0.995), precision (%RSD < 2%), and recovery (>95%) across physiological concentration ranges (0.1–100 µg/mL) .

Q. How is the stereochemical purity of this compound confirmed during synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify stereochemistry. Key markers include:

  • Anomeric proton coupling constants (J values) to distinguish α/β configurations (e.g., J = 3–4 Hz for α-anomers vs. 7–8 Hz for β-anomers) .
  • Chiral chromatography with cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomeric impurities (<0.1%) .
    • Reference standards : Compare with certified reference materials (CRMs) for (3R,4R,6R)-isomer to validate synthetic routes .

Q. What are the stability considerations for this compound under physiological conditions?

  • Degradation pathways : Hydrolysis of the glycosidic bond at acidic pH (e.g., gastric fluid) and oxidation of the hydroxymethyl group in aqueous media .
  • Stabilization strategies :

  • Lyophilization for long-term storage (−80°C, argon atmosphere).
  • Use of antioxidants (e.g., 0.01% ascorbic acid) in aqueous buffers to prevent oxidation .

Advanced Research Questions

Q. How does (3R,4R,6R)-3-Amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride induce hepatotoxicity, and what experimental models validate this mechanism?

  • Mechanism : Inhibits mitochondrial palmitate oxidation, leading to lipid peroxidation and apoptosis in hepatocytes. This is mediated by ROS accumulation and caspase-3 activation .
  • Models :

  • In vitro : Primary rat hepatocytes treated with 10–50 mM compound show dose-dependent ATP depletion (EC₅₀ = 25 mM) .
  • In vivo : Mouse models (C57BL/6) exhibit elevated ALT/AST levels (2–3× baseline) after 72-hour exposure .
    • Contradictions : Some studies report no hepatotoxicity at <10 mM; differences may arise from species-specific metabolic pathways or assay sensitivity .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound as an apoptosis inducer?

  • Key factors :

  • Bioavailability : Poor intestinal absorption (logP = −2.1) limits in vivo efficacy; use prodrug formulations (e.g., acetylated derivatives) to enhance permeability .
  • Metabolic clearance : Rapid renal excretion (t₁/₂ = 1.5 hours in rodents) necessitates sustained-release delivery systems .
    • Experimental design : Cross-validate results using:
  • 3D hepatocyte spheroids to mimic in vivo tissue complexity.
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate dose-response relationships .

Q. How can researchers assess the compound’s stability under stress conditions (e.g., light, heat) for formulation development?

  • Stress testing :

  • Thermal degradation : Incubate at 40–60°C for 14 days; monitor decomposition via LC-MS (e.g., formation of 5-hydroxymethylfurfural at m/z 127) .
  • Photolysis : Expose to UV light (320–400 nm) for 48 hours; quantify degradation products (e.g., oxidized amines at m/z 180–190) .
    • Analytical tools : High-resolution mass spectrometry (HRMS) and NMR to identify degradation pathways and optimize storage conditions .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes for producing high-purity (3R,4R,6R)-isomer?

  • Challenges :

  • Epimerization : Racemization at C3 during acidic/basic workup reduces enantiomeric excess (ee).
  • Byproducts : Formation of N-acetyl derivatives or dimerization products during acetylation steps .
    • Solutions :
  • Use mild reaction conditions (pH 5–6, <40°C) and enzyme-mediated synthesis (e.g., glycosyltransferases) to preserve stereochemistry .
  • Purify via preparative HPLC with polar organic mode (acetonitrile/ammonium acetate) to remove acetylated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-2-deoxy-D-galactose-15N hydrochloride
Reactant of Route 2
Amino-2-deoxy-D-galactose-15N hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.